molecular formula C9H11NO3 B8433871 3-Methoxycarbonyloxymethyl-aniline

3-Methoxycarbonyloxymethyl-aniline

Cat. No.: B8433871
M. Wt: 181.19 g/mol
InChI Key: RRQPJERSRXTHEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxycarbonyloxymethyl-aniline is an aromatic amine derivative featuring a methoxycarbonyloxymethyl (-CH₂-O-CO-OCH₃) substituent at the 3-position of the aniline ring. This compound is synthesized via nucleophilic substitution or esterification reactions. describes a related compound, 3-Methoxycarbonyl-N,N-dimethylaniline, synthesized from methyl 3-aminobenzoate, paraformaldehyde, and NaBH₃CN in acetic acid, suggesting analogous synthetic routes for the target compound .

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

(3-aminophenyl)methyl methyl carbonate

InChI

InChI=1S/C9H11NO3/c1-12-9(11)13-6-7-3-2-4-8(10)5-7/h2-5H,6,10H2,1H3

InChI Key

RRQPJERSRXTHEI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OCC1=CC(=CC=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Aniline Derivatives

Compound Name Substituents Molecular Weight Key Functional Groups Applications/Source
This compound 3-(CH₂-O-CO-OCH₃) ~211.2* Ester, ether Synthetic intermediate
3-Chloro-4-[(3-Fluorophenyl)Methoxy]Aniline 3-Cl, 4-OCH₂(3-F-C₆H₄) 265.68 Halogen, fluorophenyl, ether Pharmaceuticals
2-Chloro-N-(methoxymethyl)aniline 2-Cl, N-(CH₂OCH₃) 185.63 Chloro, methoxymethyl amine Agrochemicals
3-[(Benzodioxol-5-yloxy)methyl]aniline 3-(CH₂-O-C₆H₃O₂) 257.26 Benzodioxole, ether Drug discovery
3-(3-Methoxyphenyl)aniline Biphenyl-3-yl with 3-OCH₃ 199.25 Methoxy, biphenyl Organic synthesis
3-Methoxy-N-(4-methoxyphenyl)aniline 3-OCH₃, N-(4-OCH₃-C₆H₄) 259.29 Dual methoxy, aryl amine Material science

*Calculated based on molecular formula C₁₀H₁₃NO₄.

Substituent Effects on Reactivity and Stability

  • Ester vs. Halogen Groups : The methoxycarbonyloxymethyl group in the target compound enhances electrophilicity at the carbonyl carbon, making it susceptible to hydrolysis under acidic/basic conditions. In contrast, 3-Chloro-4-[(3-Fluorophenyl)Methoxy]Aniline () exhibits stability due to electron-withdrawing halogen atoms, favoring applications in environments requiring resistance to degradation .

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